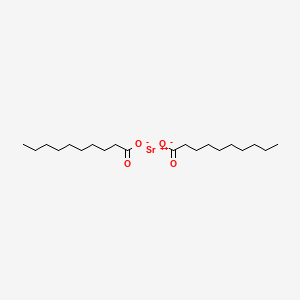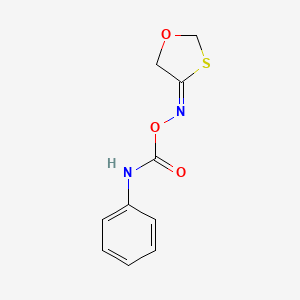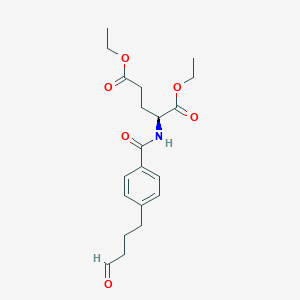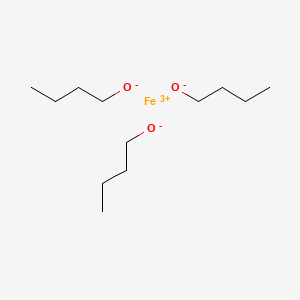
Iron tributanolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron tributanolate is an organometallic compound with the chemical formula Fe(C₄H₉O)₃ It is a coordination complex where iron is bonded to three butanolate ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Iron tributanolate can be synthesized through the reaction of iron(III) chloride with sodium butanolate in an anhydrous environment. The reaction typically proceeds as follows: [ \text{FeCl}_3 + 3 \text{NaOC}_4\text{H}_9 \rightarrow \text{Fe(OC}_4\text{H}_9\text{)}_3 + 3 \text{NaCl} ]
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of iron salts and alkoxides under controlled conditions to ensure high purity and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the iron center is oxidized from Fe(III) to higher oxidation states.
Reduction: The compound can also be reduced under specific conditions, leading to the formation of lower oxidation state iron complexes.
Substitution: Ligand substitution reactions are common, where the butanolate ligands can be replaced by other alkoxides or ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various alkoxides or other ligands can be introduced to replace the butanolate ligands.
Major Products:
Oxidation: Higher oxidation state iron complexes.
Reduction: Lower oxidation state iron complexes.
Substitution: New iron complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Iron tributanolate has several applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Materials Science: The compound is explored for its potential in the synthesis of advanced materials, such as metal-organic frameworks and nanomaterials.
Biology and Medicine: Research is ongoing to explore its potential as a precursor for iron-containing biomolecules and therapeutic agents.
Industry: It is used in the preparation of iron-based coatings and as a precursor for other iron compounds.
Wirkmechanismus
The mechanism of action of iron tributanolate involves the coordination of the butanolate ligands to the iron center, which influences the reactivity and stability of the compound. The iron center can participate in various catalytic cycles, facilitating reactions through electron transfer and coordination with substrates.
Vergleich Mit ähnlichen Verbindungen
Iron(III) acetylacetonate: Another iron complex with acetylacetonate ligands.
Iron(III) isopropoxide: An iron complex with isopropoxide ligands.
Iron(III) ethoxide: An iron complex with ethoxide ligands.
Uniqueness: Iron tributanolate is unique due to its specific ligand environment, which imparts distinct reactivity and stability compared to other iron alkoxides. The butanolate ligands provide a balance between steric hindrance and electronic effects, making it suitable for specific catalytic and material applications.
Eigenschaften
CAS-Nummer |
7360-47-6 |
|---|---|
Molekularformel |
C12H27FeO3 |
Molekulargewicht |
275.19 g/mol |
IUPAC-Name |
butan-1-olate;iron(3+) |
InChI |
InChI=1S/3C4H9O.Fe/c3*1-2-3-4-5;/h3*2-4H2,1H3;/q3*-1;+3 |
InChI-Schlüssel |
SFVJVIQIWGMENJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[O-].CCCC[O-].CCCC[O-].[Fe+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-methylsulfanyl-2H-triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B12645819.png)

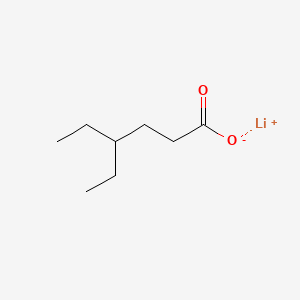
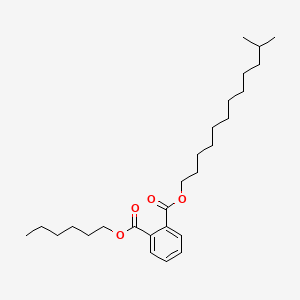

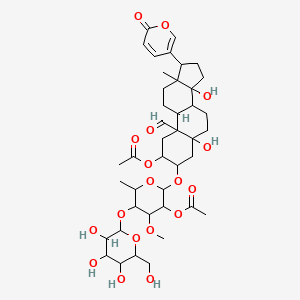
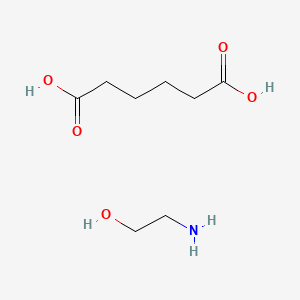
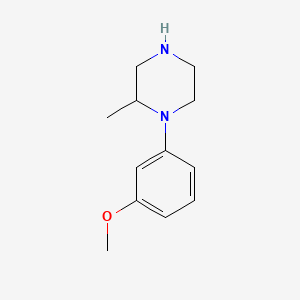
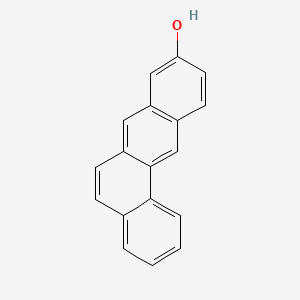
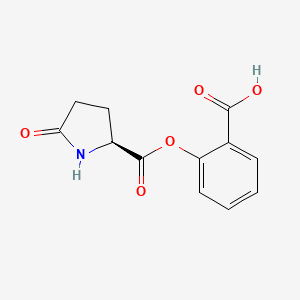
![2-chloro-N-(2-chloroethyl)-N-[(4-methoxyphenyl)methyl]ethanamine;hydrochloride](/img/structure/B12645892.png)
